molecular formula C8H12O4 B1149237 (Z)-2-tert-butylbut-2-enedioic acid CAS No. 18305-61-8

(Z)-2-tert-butylbut-2-enedioic acid

Cat. No.: B1149237
CAS No.: 18305-61-8
M. Wt: 172.17848
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-tert-Butylbut-2-enedioic acid is a maleic acid derivative characterized by a tert-butyl substituent at the 2-position of the conjugated diene system. The Z-configuration denotes the cis spatial arrangement of the carboxylic acid groups, which influences its physicochemical properties and reactivity. Structural elucidation of such compounds typically employs nuclear magnetic resonance (NMR) spectroscopy and ultraviolet (UV) analysis, as demonstrated in studies on related molecules .

Properties

CAS No.

18305-61-8

Molecular Formula

C8H12O4

Molecular Weight

172.17848

Synonyms

(Z)-2-tert-butylbut-2-enedioic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (Z)-2-tert-butylbut-2-enedioic acid with two closely related analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound tert-butyl C₈H₁₂O₄ 188.18 (calculated) High steric hindrance, hydrophobic
(2Z)-2-Fluorobut-2-enedioic acid Fluorine C₄H₃FO₄ 134.06 Electronegative substituent, increased acidity
(Z)-2-Propan-2-ylbut-2-enedioic acid Isopropyl C₇H₁₀O₄ 158.15 Moderate steric bulk, intermediate solubility

Key Observations:

  • Steric Effects: The tert-butyl group imposes greater steric hindrance than the isopropyl or fluorine substituents, likely reducing solubility in polar solvents but enhancing thermal stability .
  • Electronic Effects: Fluorine’s electronegativity increases the acidity of adjacent carboxylic groups compared to alkyl-substituted analogs, making (2Z)-2-fluorobut-2-enedioic acid more reactive in acid-base reactions .
  • Molecular Weight: The tert-butyl derivative has the highest molecular weight, which may influence crystallization behavior or diffusion rates in biological systems.

Spectroscopic Characteristics

While direct NMR data for this compound are unavailable, studies on its analogs suggest distinct spectral patterns:

  • Fluorinated Analog: The presence of fluorine induces characteristic splitting in ¹⁹F-NMR and deshielding effects in ¹H-NMR due to electronegativity .
  • Isopropyl Analog: Methyl groups in the isopropyl substituent produce distinct triplet signals in ¹H-NMR (δ ~1.2 ppm) and corresponding carbon resonances near 22–25 ppm in ¹³C-NMR .
  • tert-Butyl Derivative (Predicted): The tert-butyl group would exhibit a sharp singlet in ¹H-NMR (δ ~1.4 ppm) for its nine equivalent protons and a quaternary carbon signal near 30 ppm in ¹³C-NMR.

Research Findings and Challenges

Data mining approaches, such as those described by Dehaspe et al., highlight the importance of substituent patterns in predicting biological activity or toxicity . For example:

  • Fluorinated analogs may exhibit higher membrane permeability but also unintended toxicity due to metabolic byproducts .
  • Alkyl-substituted derivatives like the isopropyl variant show improved compatibility with lipophilic environments, though excessive bulk (e.g., tert-butyl) could hinder target binding .

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